Enhanced Lipophilicity (LogP) Versus Non-Methylated Pyrrolyl-Benzoic Acid Analogs
In drug design, optimized lipophilicity is crucial for balancing permeability and metabolic stability. The computed partition coefficient (XLogP3-AA) for 2-Methyl-3-pyrrol-1-yl-benzoic acid is 2.2 [1]. This represents a significant increase in lipophilicity compared to the non-methylated analog 3-(1H-pyrrol-1-yl)benzoic acid (XLogP3-AA = 1.7) [2]. A higher LogP value can improve membrane permeability, a key advantage in cell-based assays and in vivo studies.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 3-(1H-pyrrol-1-yl)benzoic acid (CAS 61471-45-2): XLogP3-AA = 1.7 |
| Quantified Difference | Δ LogP = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release). Values are from standardized computational predictions, not experimental measurements. |
Why This Matters
For procurement decisions, this higher predicted LogP suggests the compound is a more suitable starting point for developing cell-permeable probes or drugs targeting intracellular proteins.
- [1] PubChem. Compound Summary for CID 771129 (2-Methyl-3-pyrrol-1-yl-benzoic acid). Computed Property: XLogP3-AA, Value 2.2. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 2737256 (3-(1H-pyrrol-1-yl)benzoic acid). Computed Property: XLogP3-AA, Value 1.7. National Library of Medicine. View Source
